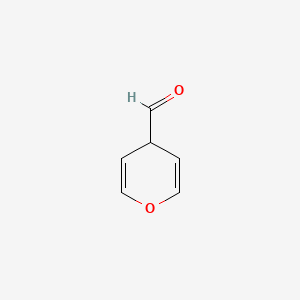

4H-Pyran-4-carboxaldehyde

Description

Properties

CAS No. |

52748-34-2 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

4H-pyran-4-carbaldehyde |

InChI |

InChI=1S/C6H6O2/c7-5-6-1-3-8-4-2-6/h1-6H |

InChI Key |

CPSHQJNHQMQTRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=CC1C=O |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Using Selenium Dioxide as a Reusable Oxidant

A highly efficient, rapid, and basic one-pot method for synthesizing symmetrical 4H-pyran-4-one carboxaldehyde derivatives has been reported by Habibi et al. (2012). This method involves the oxidation of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one derivatives using selenium dioxide under microwave irradiation, which drastically reduces reaction time from 72 hours to approximately 1 minute and increases yield by over 30%.

- Reaction Conditions: Microwave-assisted oxidation with selenium dioxide as a reusable oxidant.

- Advantages: Fast reaction, high yield, simple procedure, and reusable oxidant.

This method is particularly notable for its efficiency and green chemistry approach, reducing energy consumption and waste generation significantly.

Multicomponent Reaction Catalyzed by CuFe2O4@starch Bionanocatalyst

Another green and efficient method involves a three-component reaction catalyzed by a heterogeneous bionanocatalyst CuFe2O4@starch. This catalyst is synthesized from natural materials and exhibits high catalytic activity due to the presence of CuFe2O4 nanoparticles with a high active surface area.

- Model Reaction: 4-chlorobenzaldehyde, malononitrile, and dimedone.

- Optimized Conditions: Ethanol as solvent, room temperature, 30 mg catalyst amount.

- Yields: Up to 96% under optimized conditions.

- Advantages: Eco-friendly, low cost, short reaction time, easy catalyst recovery, and reusability.

The catalytic system is versatile, applicable to various aromatic aldehydes and enolizable C-H activated acidic compounds, producing diverse 4H-pyran derivatives with high purity and yield.

Table 1: Effect of Catalyst and Solvent on Reaction Yield

| Entry | Solvent | Temperature (°C) | Catalyst (mg) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Room Temp | 0 | Trace |

| 6 | Ethanol | Room Temp | 30 | 96 |

| 10 | Acetonitrile | Room Temp | 30 | 89 |

Multicomponent Reaction Using KOH-Loaded CaO Catalyst Under Solvent-Free Conditions

A convenient and green synthesis method utilizes KOH-loaded calcium oxide as a catalyst in a one-pot multicomponent reaction involving aromatic aldehydes, malononitrile, and ethyl acetoacetate.

- Reaction Conditions: Solvent-free, 60°C, catalytic amount of KOH-loaded CaO.

- Yields: Up to 92% for 2-amino-4H-pyran derivatives.

- Advantages: Shorter reaction time (1 hour), environmentally friendly, cost-effective, easy catalyst separation.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyran-4-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized forms.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Introduction of different functional groups at various positions on the pyran ring.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, osmium tetroxide, potassium periodate.

Reduction: Sodium borohydride, zinc powder, hydrochloric acid.

Substitution: Various alkylating or acylating agents under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, hydroxymethyl derivatives.

Substitution: Alkylated or acylated pyran derivatives

Scientific Research Applications

4H-Pyran-4-carboxaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Industry: Utilized in the production of dyes, flavoring agents, food preservatives, and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-carboxaldehyde involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to DNA, acting as a minor groove binder, which influences gene expression and cellular functions.

Pathways Involved: The compound’s biological activities are mediated through its interaction with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Positional Isomerism and Electronic Effects

- Aldehyde vs. Carboxamide : The aldehyde in this compound is more electrophilic than the carboxamide in its 3-position isomer (CAS 119887-88-6), favoring different reaction pathways (e.g., aldol reactions vs. amide couplings).

- Pyran vs. Pyrimidine : The pyrimidine core (CAS 89581-58-8) has two nitrogen atoms, increasing ring aromaticity and stability compared to the oxygen-containing pyran. This difference influences solubility and bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 4H-Pyran-4-carboxaldehyde, and what key reaction conditions must be controlled?

this compound is typically synthesized via acid-catalyzed cyclization or condensation reactions. A widely used method involves the reaction of substituted aldehydes with malononitrile and ethyl acetoacetate in the presence of ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]), which enhances reaction efficiency and regioselectivity . Key conditions to control include:

- Temperature : Reactions often require reflux (e.g., 80°C) to achieve optimal yields.

- Catalyst selection : Acid catalysts like HCl or HBr in isopropanol (iPrOH) yield 65–71% under controlled conditions .

- Purification : Vacuum rectification is critical for isolating high-purity products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural validation relies on a combination of techniques:

- NMR : H NMR should show characteristic peaks for the aldehyde proton (δ 9.5–10.0 ppm) and pyran ring protons (δ 6.0–7.5 ppm).

- FT-IR : A strong absorption band near 1700 cm confirms the aldehyde carbonyl group .

- Mass spectrometry : The molecular ion peak (m/z 126.05 for CHO) and fragmentation patterns further validate the structure .

Q. What are the primary challenges in achieving high yields during synthesis, and how can they be mitigated?

Common challenges include:

- Byproduct formation : Side reactions during cyclization can reduce yields. Using stoichiometric excess of malononitrile (1.2–1.5 eq.) minimizes this issue .

- Catalyst deactivation : Acid catalysts like HCl may degrade under prolonged heating. Optimizing reaction time (e.g., 3–5 minutes for HBr) improves efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for acid-catalyzed syntheses?

Discrepancies often arise from variations in:

- Catalyst concentration : Higher acid concentrations (e.g., 40% HBr vs. 15% HCl) may accelerate side reactions .

- Solvent polarity : Polar solvents like iPrOH stabilize intermediates but may reduce cyclization rates. A systematic comparison under standardized conditions (e.g., fixed temperature, molar ratios) is recommended .

Q. What strategies enable diastereoselective synthesis of pyran derivatives from this compound?

Diastereoselectivity can be achieved through:

- Chiral catalysts : Organocatalysts like proline derivatives induce asymmetry during nucleophilic additions to the aldehyde group.

- Steric effects : Bulky substituents on reactants (e.g., tert-butyl groups) favor specific transition states, enhancing selectivity .

Q. How can computational tools predict feasible synthetic pathways for novel this compound analogs?

AI-driven platforms (e.g., Reaxys, BKMS_METABOLIC) analyze retrosynthetic pathways using databases of known reactions. For example:

- One-step synthesis : Predicts direct routes using precursor scoring and plausibility thresholds (min. plausibility = 0.01) .

- Multi-step routes : Tools like Pistachio_Ringbreaker identify intermediates for complex analogs .

Methodological Considerations

Q. How should researchers validate the purity of this compound for biological studies?

Q. What experimental design principles apply when studying the reactivity of this compound in multicomponent reactions?

- Variable isolation : Test one variable (e.g., catalyst type) while fixing others (temperature, solvent).

- Control experiments : Include blank reactions (no catalyst) to assess background reactivity .

- Data normalization : Express yields as a percentage of the theoretical maximum to account for stoichiometric limitations .

Data Analysis and Reporting

Q. How should researchers address uncertainties in spectral data interpretation?

Q. What are the best practices for documenting synthetic procedures in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.